molecular formula C18H20ClN5O3 B10980153 3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B10980153
M. Wt: 389.8 g/mol
InChI Key: PEOLQANOGAHYKL-UHFFFAOYSA-N
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Description

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a pyrazolyl group, and a chlorobenzyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves a multi-step process. The initial step often includes the formation of the imidazolidinyl ring through a cyclization reaction involving a suitable diamine and a carbonyl compound. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl intermediate. Finally, the pyrazolyl group is attached through a coupling reaction, often facilitated by a catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
  • 3-[1-(2-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
  • 3-[1-(2-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE

Uniqueness

The uniqueness of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C18H20ClN5O3/c1-11-9-15(22-23(11)2)21-16(25)8-7-14-17(26)24(18(27)20-14)10-12-5-3-4-6-13(12)19/h3-6,9,14H,7-8,10H2,1-2H3,(H,20,27)(H,21,22,25)

InChI Key

PEOLQANOGAHYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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